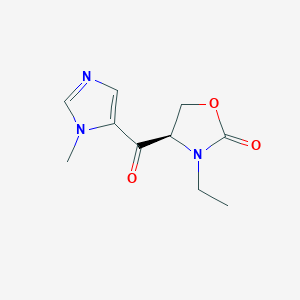
ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate. The reaction proceeds as follows:
Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form the intermediate 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate.
Esterification: The intermediate is then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce more saturated pyrazoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is explored for use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazole-5-ol: Known for its antimicrobial properties.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Used in the synthesis of fungicidal agents.
3-(difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Explored for its potential as a succinate dehydrogenase inhibitor in fungicides 3
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrazole scaffold in chemical research and industry.
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h6,8H,3-4H2,1-2H3 |
Clave InChI |
PFBDVKIAGJBTST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNN=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)






![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)


![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
